molecular formula C17H18INO2 B4613019 N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide

N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide

Cat. No.: B4613019
M. Wt: 395.23 g/mol
InChI Key: HVSOPMNDXBYJDL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide is a useful research compound. Its molecular formula is C17H18INO2 and its molecular weight is 395.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.03823 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[2-(3,4-Dimethylphenoxy)ethyl]-3-iodobenzamide and its derivatives have been studied for their potential applications in various fields of scientific research. One study focused on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which showed significant anti-ulcer activity in rat models. This suggests that modifications of the this compound structure could yield compounds with useful biological activities (Hosokami et al., 1992).

Catalytic Activities

Another aspect of research involves the exploration of catalytic activities. For instance, oxazoline derivatives containing a sulfur ether moiety have been designed and synthesized based on structural analogs like this compound. These compounds exhibited excellent acaricidal activity against mite eggs and larvae, highlighting the potential for developing new pesticides or acaricides with improved efficacy and selectivity (Yu et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and evaluation of this compound derivatives have been pivotal in understanding their interaction with biological targets. For example, the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent demonstrates the utility of such compounds in developing more efficient synthetic routes for potential drug candidates (Withey & Bajic, 2015).

Antioxidant Activity Measurement

Furthermore, the method for measuring antioxidant activity using N, N-dimethyl-p-phenylenediamine (DMPD) developed by Fogliano et al. (1999) could potentially be applied to compounds like this compound to evaluate their antioxidant capacities, which is crucial for understanding the therapeutic potential of such compounds in oxidative stress-related diseases (Fogliano et al., 1999).

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-12-6-7-16(10-13(12)2)21-9-8-19-17(20)14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSOPMNDXBYJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.